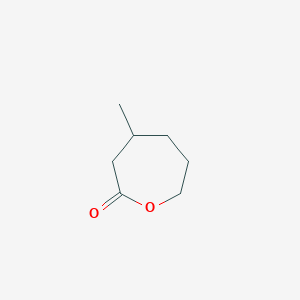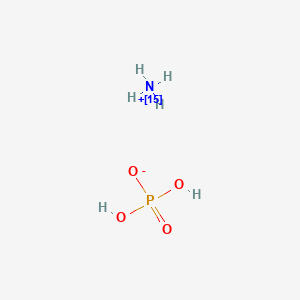
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluoropyrrolidine moiety attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability, making fluorinated compounds valuable in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Fluoropyrrolidine Moiety: Starting from commercially available aldehydes, the fluoropyrrolidine moiety can be synthesized through a series of reactions including condensation, vinylation, and reductive amination.
Attachment to the Phenyl Ring: The fluoropyrrolidine moiety is then attached to a phenyl ring through a boronic acid functional group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for nucleophilic substitution often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid has several applications in scientific research:
Industry: Used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The fluoropyrrolidine moiety may enhance binding affinity and selectivity towards specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(3-fluoropyrrolidin-1-yl)propan-1-amine: Another fluorinated pyrrolidine derivative with similar biological properties.
®-(-)-3-Fluoropyrrolidine hydrochloride: A stereoisomer with different optical activity and potentially different biological effects.
Uniqueness
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid is unique due to the combination of the boronic acid group and the fluoropyrrolidine moiety. This combination provides a versatile scaffold for various chemical reactions and enhances the compound’s potential in medicinal chemistry and drug discovery.
Eigenschaften
Molekularformel |
C10H13BFNO2 |
|---|---|
Molekulargewicht |
209.03 g/mol |
IUPAC-Name |
[3-[(3S)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-4-5-13(7-9)10-3-1-2-8(6-10)11(14)15/h1-3,6,9,14-15H,4-5,7H2/t9-/m0/s1 |
InChI-Schlüssel |
KEBDOVACXYYWLZ-VIFPVBQESA-N |
Isomerische SMILES |
B(C1=CC(=CC=C1)N2CC[C@@H](C2)F)(O)O |
Kanonische SMILES |
B(C1=CC(=CC=C1)N2CCC(C2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)
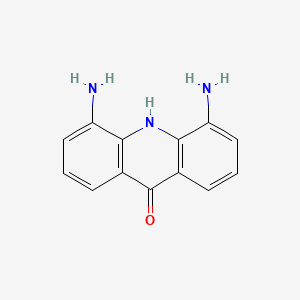
![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
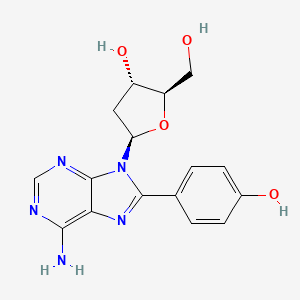
![Octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12935499.png)
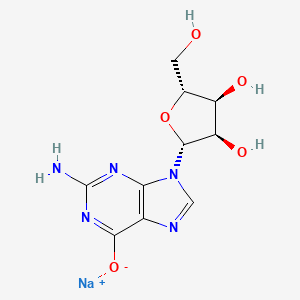
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B12935512.png)
![2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12935521.png)
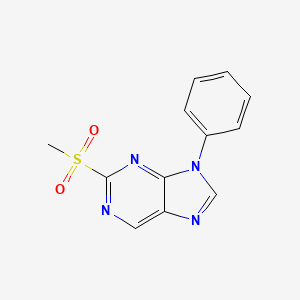

![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)

